molecular formula C7H4FN3O2 B2477314 3-fluoro-6-nitro-1H-indazole CAS No. 1346549-19-6

3-fluoro-6-nitro-1H-indazole

Cat. No.: B2477314
CAS No.: 1346549-19-6
M. Wt: 181.126
InChI Key: SLHOJJOAGOHGNL-UHFFFAOYSA-N
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Description

3-Fluoro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine and nitro groups in the 3 and 6 positions, respectively, imparts unique chemical and physical properties to this compound. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-6-nitro-1H-indazole typically involves the nitration of 3-fluoroindazole. One common method includes the following steps:

    Nitration Reaction: 3-fluoroindazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-fluoro-6-amino-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized products, though less common.

Scientific Research Applications

3-Fluoro-6-nitro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-6-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    3-Fluoro-1H-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitro-1H-indazole:

    3-Chloro-6-nitro-1H-indazole: Similar structure with chlorine instead of fluorine, which affects its reactivity and interactions.

Uniqueness: 3-Fluoro-6-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric effects. These modifications can enhance its biological activity, stability, and reactivity compared to other indazole derivatives.

Properties

IUPAC Name

3-fluoro-6-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHOJJOAGOHGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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